3-(4-Bromo-3-[1,3]dioxolan-2-YL-benzyl)-2-butyl-1,3-diaza-spiro[4.4]non-1-EN-4-one
Overview
Description
3-(4-Bromo-3-[1,3]dioxolan-2-YL-benzyl)-2-butyl-1,3-diaza-spiro[4.4]non-1-EN-4-one is a useful research compound. Its molecular formula is C21H27BrN2O3 and its molecular weight is 435.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Applications
The chemical compound has been involved in the synthesis of novel spiro heterocycles containing 1,3,4‐Thiadiazine, Thiazole, and Oxazole derivatives. These compounds, obtained through various reactions, including bromination and reaction with substituted thiosemicarbazones, have significant implications in biological applications due to their unique structures and potential reactivity (Dabholkar & Bhusari, 2013).
Wagner–Meerwein Rearrangement
The compound is studied in the context of Wagner–Meerwein rearrangement. This rearrangement process involves the transformation of a spiro compound in formic acid, demonstrating the dynamic chemical behavior and potential for creating diverse molecular structures (Hasegawa et al., 1993).
Conformational Analyses
Conformational analyses of similar bromo-substituted spiro compounds have been conducted. These analyses provide insights into the molecular structures, favoring extended pi conjugation, and are crucial for understanding the physical and chemical properties of such compounds (Bruno et al., 2004).
Synthesis of Spiro Compounds
The synthesis of spiro 3-bromo-4,5-dihydroisoxazoles via [1,3]dipolar cycloaddition reactions highlights the compound's role in producing novel derivatives with high atom economy. This synthesis pathway is critical for creating new molecular entities with potential applications in various fields (Soleimani et al., 2015).
Photochemical Generation and Trapping
The compound's derivatives have been studied in photochemical generation and methanol trapping experiments. These studies explore the photophysical properties and reactive intermediates of such compounds, which are relevant in understanding their behavior under different conditions (Abe et al., 1998).
Multi-component Cycloaddition Reactions
The compound plays a role in multi-component, 1,3-dipolar cycloaddition reactions. These reactions are essential for chemo-, regio-, and stereoselective synthesis of novel hybrid spiroheterocycles, demonstrating its utility in creating complex molecular architectures (Rajesh et al., 2012).
Properties
IUPAC Name |
3-[[4-bromo-3-(1,3-dioxolan-2-yl)phenyl]methyl]-2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27BrN2O3/c1-2-3-6-18-23-21(9-4-5-10-21)20(25)24(18)14-15-7-8-17(22)16(13-15)19-26-11-12-27-19/h7-8,13,19H,2-6,9-12,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNFMIRCNYNJRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC(=C(C=C3)Br)C4OCCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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